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Compound of Interest

Compound Name: Ceftolozane Sulfate

Cat. No.: B606592

Ceftolozane sulfate, a novel cephalosporin antibiotic, represents a significant advancement in
the therapeutic arsenal against challenging Gram-negative bacterial infections. When
combined with tazobactam, a well-established [3-lactamase inhibitor, its spectrum of activity is
broadened to include many multidrug-resistant (MDR) pathogens. This technical guide provides
a comprehensive overview of the in vitro activity of Ceftolozane, detailing its mechanism of
action, summarizing key susceptibility data, outlining experimental protocols, and illustrating
relevant biological and experimental pathways.

Mechanism of Action

Ceftolozane belongs to the cephalosporin class of antibacterial drugs and exerts its bactericidal
effect by inhibiting the synthesis of the bacterial cell wall.[1][2] This is achieved through its high
affinity for essential penicillin-binding proteins (PBPs), which are the enzymes responsible for
the final steps of peptidoglycan synthesis.[1][2][3] By binding to and inactivating these proteins,
Ceftolozane disrupts cell wall integrity, leading to cell lysis and death.[1][2] It has shown a
particularly high affinity for the PBPs of Pseudomonas aeruginosa and Escherichia coli.[1][2]

The addition of tazobactam, a (3-lactamase inhibitor, protects Ceftolozane from degradation by
many common B-lactamase enzymes, particularly most Class A (including extended-spectrum
B-lactamases, or ESBLS) and some Class C enzymes.[4][5] This combination, known as
Ceftolozane/tazobactam (C/T), restores Ceftolozane's activity against bacteria that have
acquired resistance through the production of these enzymes.[4]
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Caption: Mechanism of Ceftolozane/tazobactam action.

Data Presentation: In Vitro Susceptibility

The in vitro potency of an antibiotic is typically measured by its Minimum Inhibitory
Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a
bacterium. MIC50 and MIC90 values represent the concentrations required to inhibit 50% and
90% of the tested isolates, respectively.

Activity against Pseudomonas aeruginosa

Ceftolozane/tazobactam is consistently one of the most potent 3-lactam agents tested against
P. aeruginosa, including strains resistant to other antibiotics like carbapenems, cephalosporins,
and piperacillin/tazobactam.[6][7][8]
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. Region/Stu No. of MIC50 MIC90 %
Organism .
dy Isolates (mglL) (mglL) Susceptible
. U.S. (2012-
P. aeruginosa 3,851 0.5 2 97.0%][7]
2015)
) Germany
P. aeruginosa 502 0.5 2 N/A[6]
(2014-2015)
P. aeruginosa  Spain (2013) 500 0.5 4 N/A[9]
] Australia
P. aeruginosa N/A 1 2 96%[10]
(BSI)
_ U.S. (2011-
P. aeruginosa N/A 0.5 2 N/A[11]
2012)
P. aeruginosa U.S. (2012-
607 N/A N/A 84.9%][7]
(MDR) 2015)
P. aeruginosa U.S. (2012-
363 N/A N/A 76.9%][7]
(XDR) 2015)
P. aeruginosa ]
Spain 129 2 4 92.2%[12]

(MDR)

MDR: Multidrug-Resistant; XDR: Extensively Drug-Resistant

Activity against Enterobacteriaceae

Ceftolozane/tazobactam demonstrates high activity against a wide range of
Enterobacteriaceae. Its efficacy is particularly notable against E. coli, including ESBL-producing
strains. While active against many Klebsiella pneumoniae isolates, its potency is reduced
against strains that produce certain types of 3-lactamases, especially carbapenemases.[4]
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. Region/Stu No. of MIC50 MIC90 %
Organism .
dy Isolates (mglL) (mglL) Susceptible
Escherichia Germany
, 486 0.25 0.5 N/A[6]
coli (2014-2015)
E. coli Spain (2013) 250 0.25 0.5 N/A[9]
E. coli (ESBL ]
Spain (2013) N/A 0.5 1 N/A[9]
phenotype)
Klebsiella Germany
_ 163 0.25 1 N/A[6]
pneumoniae (2014-2015)
K. Morocco
_ N/A 0.5 >32 68.8%][13]
pneumoniae (2018)
K.
pneumoniae )
Spain (2013)  NJ/A 4 16 N/A[9]
(ESBL
phenotype)
Enterobacter ] )
Latin America
cloacae N/A 1 32 62.5%][14]
(2016-2017)
complex
Enterobacter Latin America
2252 1 32 83.9%[14]
ales (Overall)  (2016-2017)
Enterobacter U.S. (2011-
7,071 0.25 1 N/A[11]
ales (Overall) 2012)

Activity against Anaerobic Bacteria

The addition of tazobactam provides Ceftolozane with activity against many anaerobic

organisms, particularly species of the Bacteroides fragilis group, Prevotella, and

Fusobacterium.[5]
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Organism No. of Isolates MIC50 (mgl/L) MIC90 (mgl/L)
Bacteroides fragilis 605 (total anaerobes) N/A 4

Prevotella spp. N/A N/A N/A
Fusobacterium spp. N/A N/A N/A

Data for Prevotella and Fusobacterium showed good activity but specific MIC values were not

detailed in the source.[5]

Experimental Protocols

The quantitative data presented are predominantly derived from standardized in vitro
susceptibility testing methods. The reference method for determining MICs is broth
microdilution, performed according to guidelines established by bodies such as the Clinical and
Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial
Susceptibility Testing (EUCAST).[6][9]

Broth Microdilution Method

The broth microdilution method involves preparing a series of two-fold dilutions of the
antimicrobial agent in a liquid growth medium (typically cation-adjusted Mueller-Hinton broth) in
microtiter plates. Each well is then inoculated with a standardized suspension of the test
bacterium. Following incubation, the plates are examined for visible bacterial growth. The MIC
is recorded as the lowest concentration of the antimicrobial agent that completely inhibits
growth.
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Caption: Generalized workflow for MIC determination.
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Mechanisms of Resistance

While Ceftolozane/tazobactam is stable against many common (-lactamases, certain
resistance mechanisms can compromise its activity. Understanding these pathways is critical
for predicting its clinical utility and monitoring for the emergence of resistance.

o Carbapenemase Production: The most significant mechanism of resistance is the production
of carbapenemases. Tazobactam does not effectively inhibit serine carbapenemases (like
KPC) or metallo-B-lactamases (MBLs such as NDM, VIM, IMP).[15][16] Isolates producing
these enzymes are typically resistant to Ceftolozane/tazobactam.[17][18]

o AmpC Modifications: Although Ceftolozane was designed for stability against the
chromosomal AmpC [3-lactamase of P. aeruginosa, mutations in the ampC gene or its
regulatory genes (ampD, ampR) can lead to hyperproduction or structural changes in the
enzyme, resulting in increased MICs and resistance.[15][19][20]

» Target Site Modification: Alterations in the primary target, PBP3 (encoded by the ftsl gene),
can also confer resistance, though this is a less common mechanism.[15][19]
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Caption: Key resistance mechanisms against Ceftolozane.
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Conclusion

The in vitro data robustly support the potent activity of Ceftolozane sulfate, in combination
with tazobactam, against a broad spectrum of clinically important Gram-negative pathogens. Its
exceptional potency against P. aeruginosa, including many MDR and XDR isolates, positions it
as a valuable therapeutic option for infections caused by this challenging organism.[6][7][9]
Furthermore, it demonstrates excellent activity against E. coli and many other
Enterobacteriaceae, including ESBL-producing strains.[6][9][21] The primary limitation to its
spectrum is the lack of activity against bacteria that produce carbapenemases.[15][17]
Continuous surveillance and an understanding of local resistance epidemiology are crucial for
guiding the appropriate use of this important antimicrobial agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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